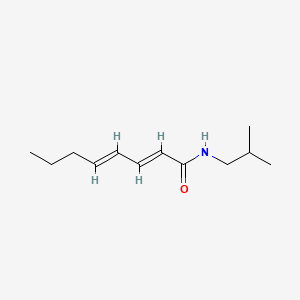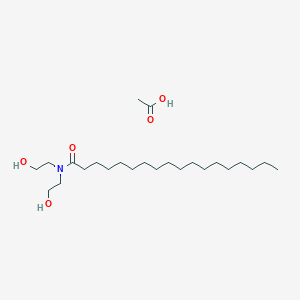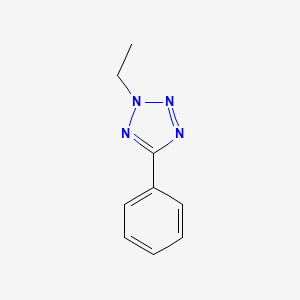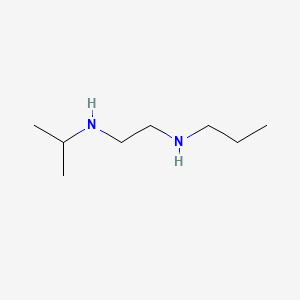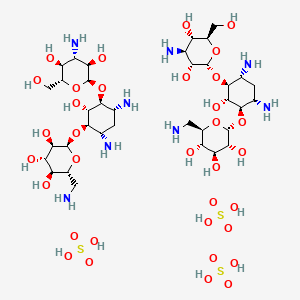
Dikanamycin A tris(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dikanamycin A tris(sulphate) is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its potent antibacterial properties and is used in various scientific and medical applications. It is particularly effective against a wide range of bacterial infections, making it a valuable asset in the field of antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dikanamycin A tris(sulphate) typically starts with kanamycin A. The process involves multiple steps, including the protection of hydroxyl groups, selective acylation, and subsequent deprotection. One common method involves the use of benzylidene and benzyl groups for protection, followed by azidation and reduction steps .
Industrial Production Methods: Industrial production of Dikanamycin A tris(sulphate) involves large-scale fermentation of Streptomyces kanamyceticus, the bacterium from which kanamycin is derived. The fermentation broth is then subjected to various purification processes, including crystallization and filtration, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dikanamycin A tris(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions are used to convert azido groups to amino groups.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly used reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Dikanamycin A tris(sulphate) with modified functional groups, enhancing its antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Dikanamycin A tris(sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Employed in studies involving bacterial resistance mechanisms.
Medicine: Utilized in the development of treatments for bacterial infections, especially those resistant to other antibiotics.
Industry: Applied in the production of antibacterial agents and as a preservative in certain products
Wirkmechanismus
Dikanamycin A tris(sulphate) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, leading to misreading of tRNA and inhibition of protein synthesis. The compound specifically binds to four nucleotides of 16S rRNA and a single amino acid of protein S12, disrupting the bacterial protein synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
- Kanamycin A
- Kanamycin B
- Kanamycin C
- Amikacin
- Tobramycin
Comparison: Dikanamycin A tris(sulphate) is unique due to its enhanced stability and reduced susceptibility to bacterial resistance mechanisms compared to its parent compound, kanamycin A. It also exhibits a broader spectrum of activity against resistant bacterial strains .
Eigenschaften
CAS-Nummer |
94237-36-2 |
|---|---|
Molekularformel |
C36H78N8O34S3 |
Molekulargewicht |
1263.2 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C18H36N4O11.3H2O4S/c2*19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;3*1-5(2,3)4/h2*4-18,23-29H,1-3,19-22H2;3*(H2,1,2,3,4)/t2*4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;/m11.../s1 |
InChI-Schlüssel |
HDUTZUVIDICCPM-ZDKOLONZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



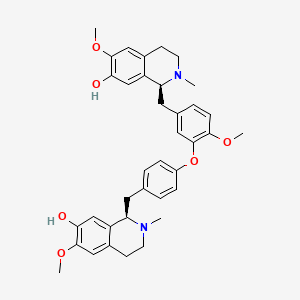

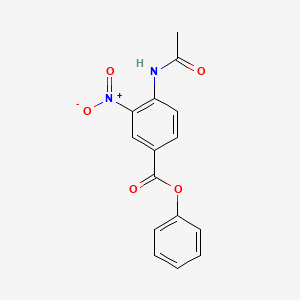
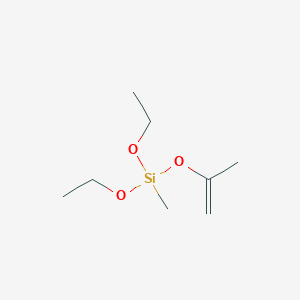

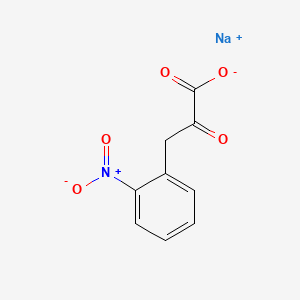
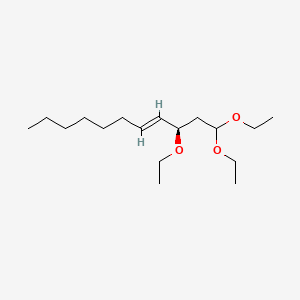
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
